molecular formula C10H12N2O3 B1296505 4-[(Dimethylcarbamoyl)amino]benzoic acid CAS No. 91880-51-2

4-[(Dimethylcarbamoyl)amino]benzoic acid

Cat. No.: B1296505
CAS No.: 91880-51-2
M. Wt: 208.21 g/mol
InChI Key: IIWJGCYPFFTHDB-UHFFFAOYSA-N
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Description

4-[(Dimethylcarbamoyl)amino]benzoic acid is a versatile chemical compound extensively used in scientific research. Its unique properties make it an excellent candidate for drug synthesis and the development of innovative materials for various applications.

Scientific Research Applications

4-[(Dimethylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a model compound in drug development.

    Industry: The compound is used in the production of polymers, dyes, and other industrial materials

Biochemical Analysis

Biochemical Properties

4-[(Dimethylcarbamoyl)amino]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of folate, such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . These interactions are crucial as they influence the synthesis of essential biomolecules.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the synthesis of folate in bacterial cells, which is essential for DNA synthesis and repair . This compound can also affect the expression of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and inhibits or activates their activity. For instance, it can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate . This inhibition disrupts the production of folate, leading to various cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with toxicity in animal studies . Understanding the dosage effects is crucial for determining safe and effective usage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by N-acetylation or conjugation with glycine in the liver to produce 4-aminohippuric acid . These metabolic processes are essential for its elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these processes is vital for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylcarbamoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid
  • 4-(3,3-Dimethylureido)benzoic acid

Uniqueness

4-[(Dimethylcarbamoyl)amino]benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4-(dimethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJGCYPFFTHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325472
Record name 4-[(Dimethylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91880-51-2
Record name 91880-51-2
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Record name 4-[(Dimethylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,3-Dimethylureido)benzoic acid
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